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molecular formula C9H7FO B1333760 3-(4-Fluorophenyl)prop-2-yn-1-ol CAS No. 80151-28-6

3-(4-Fluorophenyl)prop-2-yn-1-ol

Cat. No. B1333760
M. Wt: 150.15 g/mol
InChI Key: ZROXSIPANMVWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455479B2

Procedure details

To a mixture of 4-fluoroiodobenzene (710.0 mg, 3.82 mmol), bistriphenylphosphine palladium chloride (27.0 mg, 0.038 mmol), CuI (3.64 mg, 0.019 mmol) and propargyl alcohol (214.0 mg, 3.82 mmol), was added diisopropylamine (6.1 mL, 1.6 mL/mmol) under nitrogen atmosphere. The reaction mixture was stirred at r.t. for 6 h. After the completion of the reaction as confirmed by TLC, the crude product was extracted with ethylacetate (50 mL). The organic layer was washed with 10% HCl (20 mL), dried over Na2SO4 and concentrated in vacuo to afford the crude compound which was purified by column chromatography (silica gel, 2:8 EtOAc:Pet.Ether) to afford 3-(4-fluoro-phenyl)-prop-2-yn-1-ol (366.0 mg, 64%) as a viscous oil.
Quantity
710 mg
Type
reactant
Reaction Step One
[Compound]
Name
bistriphenylphosphine palladium chloride
Quantity
27 mg
Type
reactant
Reaction Step One
Quantity
214 mg
Type
reactant
Reaction Step One
Name
CuI
Quantity
3.64 mg
Type
catalyst
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH2:9]([OH:12])[C:10]#[CH:11].C(NC(C)C)(C)C>[Cu]I>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]#[C:10][CH2:9][OH:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
710 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
bistriphenylphosphine palladium chloride
Quantity
27 mg
Type
reactant
Smiles
Name
Quantity
214 mg
Type
reactant
Smiles
C(C#C)O
Name
CuI
Quantity
3.64 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
6.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the crude product was extracted with ethylacetate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with 10% HCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 2:8 EtOAc:Pet.Ether)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C#CCO
Measurements
Type Value Analysis
AMOUNT: MASS 366 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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